4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
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Overview
Description
4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by its complex structure, which includes a piperazine ring, a diphenylmethyl group, and a chromen-2-one moiety
Preparation Methods
The synthesis of 4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate diamines with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization.
Attachment of the diphenylmethyl group: This step involves the reaction of the piperazine derivative with diphenylmethyl chloride under basic conditions to form the diphenylmethyl-substituted piperazine.
Formation of the chromen-2-one moiety: This can be synthesized through the reaction of appropriate phenolic compounds with aldehydes in the presence of a catalyst such as glacial acetic acid, followed by cyclization and reduction steps.
Chemical Reactions Analysis
4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an acetylcholinesterase inhibitor, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Antimicrobial Activity: It has demonstrated significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Molecular Docking Studies: The compound has been used in molecular docking studies to investigate its interactions with various biological targets, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE can be compared with other piperazine derivatives such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and has been studied for its antimicrobial properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antibacterial and antifungal activities and has been used in molecular docking studies to investigate its interactions with biological targets.
Properties
Molecular Formula |
C31H32N2O2 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
InChI |
InChI=1S/C31H32N2O2/c34-30-21-27(28-19-25-13-7-8-14-26(25)20-29(28)35-30)22-32-15-17-33(18-16-32)31(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-6,9-12,19-21,31H,7-8,13-18,22H2 |
InChI Key |
YTLZVSAIJRLJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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